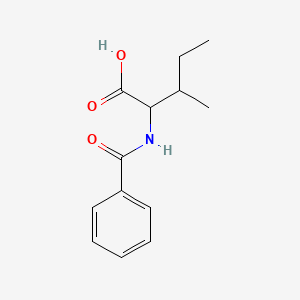![molecular formula C11H7ClF3N3 B6144143 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine CAS No. 1097067-82-7](/img/structure/B6144143.png)
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine is a chemical compound with the linear formula C13H8ClF3N2O . It has a molecular weight of 300.67 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazin ring attached to a phenyl ring via an amine group . The phenyl ring carries a trifluoromethyl group, and the pyridazin ring has a chlorine atom attached .Applications De Recherche Scientifique
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine has a wide range of scientific research applications, including the synthesis of new drugs, the development of new catalysts, and the study of enzyme-catalyzed reactions. In the field of drug synthesis, this compound is used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antibiotics, and antifungal agents. In the field of catalysis, this compound is used as a catalyst in the synthesis of various compounds, such as amides, esters, and amino acids. In the field of enzyme-catalyzed reactions, this compound is used to study the mechanism of action of various enzymes, such as proteases, phosphatases, and kinases.
Mécanisme D'action
Target of Action
The primary target of 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in the regulation of angiogenesis, a process that is essential for the growth and development of new blood vessels.
Mode of Action
It is believed to interact with its target, vegfr2, and inhibit its activity . This inhibition could lead to a decrease in angiogenesis, thereby affecting the growth and spread of cells that rely on these new blood vessels.
Biochemical Pathways
Given its target, it is likely to impact theVEGF signaling pathway . This pathway is critical for angiogenesis and is often upregulated in conditions such as cancer, where rapid and uncontrolled cell growth requires the formation of new blood vessels.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its inhibitory effect on VEGFR2. By inhibiting this receptor, the compound could potentially slow down or halt the process of angiogenesis . This could result in a decrease in the growth and spread of cells that rely on these new blood vessels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and has a low toxicity. However, it is not as soluble in water as some other compounds, and its solubility decreases as the temperature increases. Furthermore, its mechanism of action is not well understood, so it is difficult to predict its effects in different experimental conditions.
Orientations Futures
There are a number of potential future directions for the use of 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine in scientific research. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Another potential direction is to develop new synthetic methods for its synthesis. Finally, another potential direction is to explore its potential applications in the development of new drugs and other compounds.
Méthodes De Synthèse
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine is synthesized using a multi-step process. The first step is the reaction of 3-amino-4-chloropyridine with trifluoromethylbenzaldehyde in the presence of an acid catalyst to form the Schiff’s base. The Schiff’s base is then reacted with sodium nitrite and hydrochloric acid to form the corresponding nitro compound. The nitro compound is then reduced using sodium borohydride to form the amine. Finally, the amine is reacted with 6-chloropyridin-3-ol to form this compound.
Propriétés
IUPAC Name |
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3/c12-9-4-5-10(18-17-9)16-8-3-1-2-7(6-8)11(13,14)15/h1-6H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNIGOHKUIIZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NN=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine hydroiodide](/img/structure/B6144067.png)

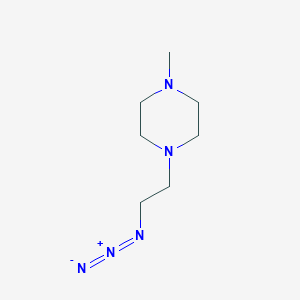
![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)
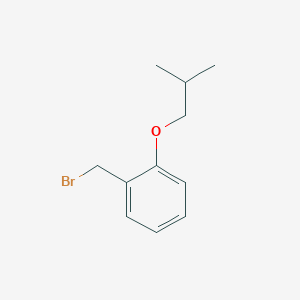
![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)
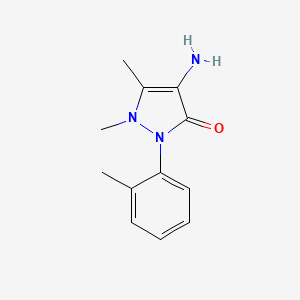
![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)
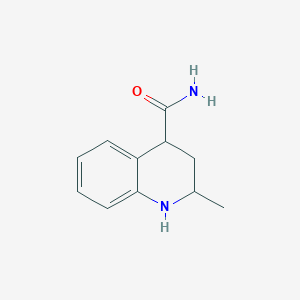

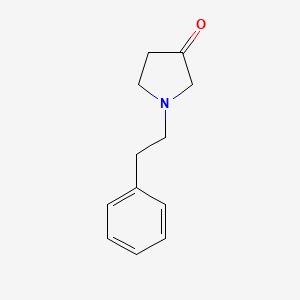
![1-[(2-fluorophenyl)amino]isoquinoline-3-carboxylic acid](/img/structure/B6144171.png)
![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)
